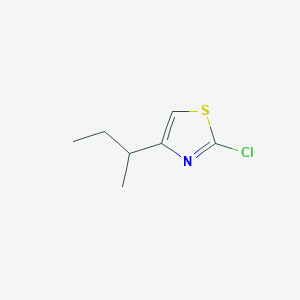![molecular formula C25H37N3 B6619530 2-[7-(dihexylamino)-2,3,4,4a,5,6-hexahydronaphthalen-2-ylidene]propanedinitrile CAS No. 200952-56-3](/img/structure/B6619530.png)
2-[7-(dihexylamino)-2,3,4,4a,5,6-hexahydronaphthalen-2-ylidene]propanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[7-(dihexylamino)-2,3,4,4a,5,6-hexahydronaphthalen-2-ylidene]propanedinitrile (also referred to as “2-HNDP”) is a compound of interest due to its potential applications in pharmaceutical, biological, and industrial research. Its structure consists of a hexahydronaphthalene nucleus with two nitrile groups attached to the 2- and 7-positions, and a dihexylamino substituent on the 7-position. This compound has been found to possess a wide range of properties, including antimicrobial and anticancer activities, as well as potential applications in biochemistry, pharmacology, and drug delivery.
作用机制
The mechanism of action of 2-HNDP is not yet fully understood. However, research suggests that it may act by inhibiting the growth of target cells, either by disrupting their cell membranes or by interfering with their metabolic pathways. Additionally, it has been suggested that it may also act as an antioxidant and free radical scavenger, which could explain its potential as an anticancer agent.
Biochemical and Physiological Effects
2-HNDP has been found to have a range of biochemical and physiological effects, depending on the concentration used. At lower concentrations, it has been found to have antimicrobial and antioxidant properties, as well as potential anticancer activity. At higher concentrations, it has been found to have cytotoxic effects, which could explain its potential as a drug delivery system.
实验室实验的优点和局限性
The advantages of using 2-HNDP in laboratory experiments include its relatively low cost and easy synthesis. Additionally, it has a wide range of potential applications, which makes it useful for a variety of research projects. However, there are some limitations associated with its use, such as its potential cytotoxic effects at higher concentrations.
未来方向
The potential applications of 2-HNDP are still being explored, and there are several possible future directions for research. These include further investigation into its mechanism of action, as well as its potential as an antimicrobial, anticancer, and drug delivery agent. Additionally, research could be conducted into its potential as an antioxidant and free radical scavenger, as well as its potential use in other biomedical applications.
合成方法
2-HNDP is synthesized through a multi-step reaction process. The first step involves the condensation of an aromatic aldehyde and 2,3-diaminophenol to form a Schiff base. This is then reduced to a hydrazone and subsequently reacted with a nitrile compound to form an imine. Finally, the imine is reduced to an amine, resulting in 2-HNDP.
科学研究应用
2-HNDP has been studied for its potential applications in the fields of biochemistry and pharmacology. As an antimicrobial agent, it has been shown to possess activity against Gram-positive and Gram-negative bacteria, as well as fungi. It has also been studied for its potential as an anticancer agent, with some research suggesting it may be effective against certain types of cancer cells. Additionally, it has been studied for its potential to be used as a drug delivery system, due to its ability to form stable complexes with various drugs.
属性
IUPAC Name |
2-[7-(dihexylamino)-4,4a,5,6-tetrahydro-3H-naphthalen-2-ylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37N3/c1-3-5-7-9-15-28(16-10-8-6-4-2)25-14-13-21-11-12-22(17-23(21)18-25)24(19-26)20-27/h17-18,21H,3-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQSLOFFTOHDEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN(CCCCCC)C1=CC2=CC(=C(C#N)C#N)CCC2CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[7-(Dihexylamino)-2,3,4,4a,5,6-hexahydronaphthalen-2-ylidene]propanedinitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6619522.png)

